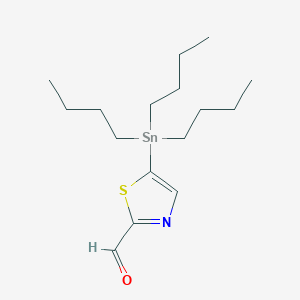
5-(Tributylstannyl)thiazole-2-carbaldehyde
描述
5-(Tributylstannyl)thiazole-2-carbaldehyde is an organotin compound with the molecular formula C16H29NOSn. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The compound is characterized by the presence of a tributylstannyl group attached to the thiazole ring, which significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tributylstannyl)thiazole-2-carbaldehyde typically involves the stannylation of thiazole derivatives. One common method is the reaction of thiazole-2-carbaldehyde with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is typically refluxed in an organic solvent like tetrahydrofuran or toluene to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation, recrystallization, or chromatography to meet the required specifications for research and industrial applications.
化学反应分析
Types of Reactions
5-(Tributylstannyl)thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions such as Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst.
Oxidation Reactions: The aldehyde group in the compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can also be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Stille Coupling: Typically involves the use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and organic halides under inert atmosphere conditions.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Major Products Formed
Substitution: Formation of various substituted thiazole derivatives.
Oxidation: Formation of thiazole-2-carboxylic acid or other oxidized products.
Reduction: Formation of 5-(tributylstannyl)thiazole-2-methanol.
科学研究应用
5-(Tributylstannyl)thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active thiazole derivatives.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5-(Tributylstannyl)thiazole-2-carbaldehyde is primarily related to its ability to participate in various chemical reactions. The tributylstannyl group acts as a nucleophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. The aldehyde group can undergo oxidation or reduction, leading to the formation of various derivatives with different chemical properties. The compound’s reactivity is influenced by the electronic and steric effects of the tributylstannyl group, which can stabilize reaction intermediates and transition states.
相似化合物的比较
Similar Compounds
2-(Tributylstannyl)thiazole: Similar structure but lacks the aldehyde group, leading to different reactivity and applications.
5-Methyl-2-(tributylstannyl)thiazole: Contains a methyl group instead of an aldehyde, affecting its chemical properties and reactivity.
2-(Tributylstannyl)-1,3-thiazole: Another derivative with different substitution patterns on the thiazole ring.
Uniqueness
5-(Tributylstannyl)thiazole-2-carbaldehyde is unique due to the presence of both the tributylstannyl and aldehyde groups, which provide a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic organic chemistry and material science.
属性
IUPAC Name |
5-tributylstannyl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZCOGNDYJLLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NOSSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3077238.png)

![1-[(2-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3077245.png)
amine](/img/structure/B3077257.png)
![1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine](/img/structure/B3077268.png)
![6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B3077282.png)
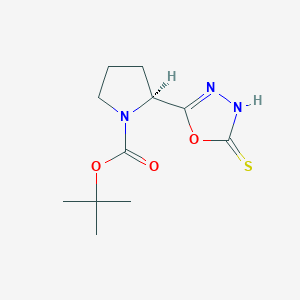
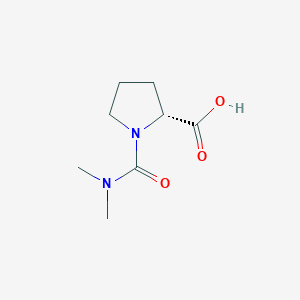
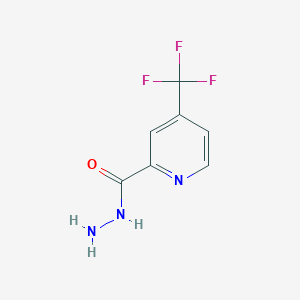
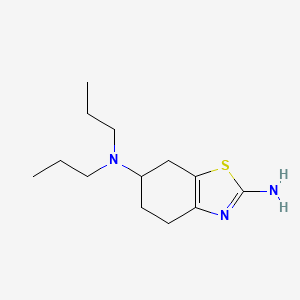
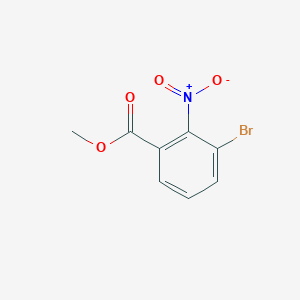
![1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene](/img/structure/B3077321.png)
![1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B3077324.png)
![1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B3077328.png)
